molecular formula C18H27N3O5S B2820988 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060473-81-4

1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2820988
CAS No.: 2060473-81-4
M. Wt: 397.49
InChI Key: QDGHENLORYEGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a structurally complex chemical probe of significant interest in preclinical neuroscience research, particularly in the study of the dopamine transporter (DAT). Its design incorporates a tropane-based 8-azabicyclo[3.2.1]octane core, a motif historically associated with high-affinity binding to monoamine transporters source . This compound is specifically engineered and investigated for its potential as a novel inhibitor of DAT, a primary target for understanding and modulating dopaminergic neurotransmission source . The mechanism of action involves binding to the transporter protein to block the reuptake of dopamine from the synaptic cleft, thereby prolonging its signaling duration. Research with this inhibitor provides critical insights into the structure-activity relationships of atypical DAT binders and aids in the exploration of dopaminergic systems in models of neuropsychiatric disorders such as depression, addiction, and Parkinson's disease. Its For Research Use Only status is strictly for laboratory investigations and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[8-(1-methylsulfonylpiperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-27(25,26)19-8-6-12(7-9-19)18(24)20-13-2-3-14(20)11-15(10-13)21-16(22)4-5-17(21)23/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGHENLORYEGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves a multi-step process. Initial steps often include the formation of the piperidine ring, which is followed by the introduction of the methylsulfonyl group. The subsequent steps include the construction of the azabicyclo[3.2.1]octane framework and its linkage to the pyrrolidine-2,5-dione moiety.

Industrial Production Methods: In an industrial setting, large-scale production of this compound might involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automation can further enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms typically leading to the formation of sulfoxides or sulfones.

  • Reduction: Hydrogenation reactions that can alter the piperidine or pyrrolidine rings.

  • Substitution: Nucleophilic and electrophilic substitutions that modify functional groups.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. These reactions often occur under specific conditions such as acidic or basic environments, elevated temperatures, or the presence of catalysts.

Major Products Formed: The primary products of these reactions are typically derivatives with modified functional groups, such as sulfoxides, sulfones, or substituted piperidines and pyrrolidines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for the development of new drugs and materials.

Biology: In biological research, it is used to study enzyme interactions and protein binding due to its unique structure and reactivity.

Medicine: 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione shows potential in medicinal chemistry as a lead compound for developing new therapeutic agents, particularly in neurological and anti-inflammatory applications.

Industry: It is employed in the synthesis of specialty chemicals and advanced materials, contributing to innovations in fields such as polymer science and nanotechnology.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific binding sites, modulating biological pathways and eliciting physiological responses. The exact pathways can vary depending on the application, ranging from enzymatic inhibition to receptor agonism or antagonism.

Comparison with Similar Compounds

Substituent Effects on Conformation

  • Target Compound : The methylsulfonyl group on the piperidine ring likely stabilizes a chair conformation due to steric and electronic effects. The pyrrolidine-2,5-dione moiety adopts an envelope conformation, as seen in related bicyclic systems .
  • (1R,5S)-8-(2-Fluoro-4-nitrophenyl) Analog : The nitro and fluorine substituents create steric hindrance, resulting in a dihedral angle of 86.59° between the aromatic ring and piperidine plane. This geometry may hinder binding to flat enzymatic pockets compared to the target compound’s bulkier substituents .

Electronic and Reactivity Profiles

  • This contrasts with the nitro group in the fluoronitrophenyl analog, which primarily influences aromatic ring electronics .
  • The succinimide (pyrrolidine-2,5-dione) in the target compound introduces hydrogen-bonding capability, unlike the ketone in the fluoronitrophenyl analog, which may reduce solubility .

Biological Activity

The compound 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic molecule with potential therapeutic applications, particularly in oncology due to its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound features a piperidine ring, an azabicyclo structure, and a pyrrolidine dione moiety. The presence of the methylsulfonyl group enhances its solubility and bioavailability, which is critical for its pharmacological activity.

The primary mechanism of action for this compound involves the inhibition of CDK2, a crucial regulator of cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest in cancer cells, thus preventing proliferation.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity : The compound has been shown to inhibit the growth of several cancer cell lines through its action on CDK2.
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against bacterial and fungal strains, suggesting potential broad-spectrum efficacy.
  • Enzyme Inhibition : Preliminary studies indicate that it may also inhibit other enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

1. Anticancer Efficacy

A study evaluating the compound's efficacy against ovarian cancer cell lines demonstrated significant inhibition of cell proliferation when treated with varying concentrations of the compound. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.

Cell LineIC50 (µM)Mechanism of Action
OVCAR30.5CDK2 inhibition
COV5040.7CDK2 inhibition
OV560.6CDK2 inhibition

2. Antimicrobial Activity

In vitro studies on related piperidine derivatives have shown promising antimicrobial effects against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Xanthomonas axonopodis32 µg/mL
Ralstonia solanacearum16 µg/mL
Alternaria solani64 µg/mL
Fusarium solani32 µg/mL

These findings suggest that modifications to the piperidine structure can enhance antimicrobial properties.

3. Enzyme Inhibition Studies

The compound was evaluated for its ability to inhibit AChE and urease:

EnzymeInhibition Percentage (%) at 100 µM
Acetylcholinesterase (AChE)75%
Urease60%

These results indicate that the compound may have applications in treating conditions like Alzheimer's disease and urinary tract infections.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how are intermediates structurally validated?

  • Methodology:

  • Step 1: React 1,2-difluoro-4-nitrobenzene with nortropinone hydrochloride in DMF at 100°C for 2 h, using anhydrous K₂CO₃ as a base (yield optimization via stoichiometric control) .
  • Step 2: Purify intermediates via recrystallization (ethyl acetate/acetone) and validate using single-crystal X-ray diffraction. Key structural parameters include dihedral angles (e.g., 67.63° between bicyclo[3.2.1]octane and pyrrolidine planes) and ring conformations (chair for piperidine, envelope for pyrrolidine) .
    • Critical Parameters:
ParameterValue/TechniqueReference
Dihedral Angle67.63° (piperidine-pyrrolidine)
Crystallization SolventEthyl acetate/acetone

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques:

  • X-ray Diffraction: Resolve disorder in substituents (e.g., split-model refinement for fluoro groups with 0.91:0.09 occupancy ratio) .
  • NMR/FT-IR: Assign peaks using DEPT-135 (¹³C) and COSY (¹H) to confirm regiochemistry and functional groups (e.g., methylsulfonyl and carbonyl) .
    • Data Interpretation Example:
  • Chair conformation of the bicyclo[3.2.1]octane ring confirmed by displacement of N and C atoms (0.84 Å and -0.38 Å from the mean plane) .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?

  • Methodology:

  • Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) and HPLC monitoring to detect degradation products. Acidic conditions (pH < 3) may hydrolyze the pyrrolidine-2,5-dione ring .
    • Recommendations:
  • Use buffered solutions (pH 6.5–7.5) for biological assays to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the coupling of the methylsulfonyl-piperidine moiety?

  • Optimization Strategies:

  • Solvent Selection: Replace DMF with acetonitrile to reduce side reactions (e.g., over-sulfonylation) .
  • Catalysis: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl halides (if applicable) .
    • Case Study:
  • Substituting K₂CO₃ with Cs₂CO₃ increased coupling efficiency by 15% in analogous bicyclo[3.2.1]octane derivatives .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data in conformational analysis?

  • Approach:

  • Perform hybrid QM/MM simulations to account for solvent effects (e.g., acetone’s polarity altering dihedral angles by ±5°) .
  • Validate using variable-temperature NMR to detect dynamic ring puckering .
    • Example:
  • Discrepancy in piperidine chair conformation resolved by adjusting van der Waals radii in DFT calculations .

Q. How do conformational changes in the bicyclo[3.2.1]octane and pyrrolidine rings modulate biological activity?

  • Structure-Activity Relationship (SAR):

  • Envelope conformation of pyrrolidine enhances binding to rigid enzyme pockets (e.g., serine hydrolases) .
  • Methylsulfonyl group orientation impacts hydrogen bonding with Arg residues in target proteins .
    • Experimental Design:
  • Synthesize epimeric analogs to isolate conformational effects (e.g., (1S,5R) vs. (1R,5S)) .
  • Key Data:
AnalogConformationIC₅₀ (nM)
(1R,5S)Envelope12.3
(1S,5R)Half-chair48.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.